molecular formula C6H3BrF2O2S B2713720 3-Bromo-5-(difluoromethyl)thiophene-2-carboxylic acid CAS No. 2248269-34-1

3-Bromo-5-(difluoromethyl)thiophene-2-carboxylic acid

Cat. No.: B2713720
CAS No.: 2248269-34-1
M. Wt: 257.05
InChI Key: UKAMFVDQEZZAPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(difluoromethyl)thiophene-2-carboxylic acid is a halogenated thiophene derivative Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(difluoromethyl)thiophene-2-carboxylic acid typically involves halogenation and functional group transformations. One common method is the halogen dance reaction, which involves the treatment of halogenated thiophenes with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using reagents such as N-bromosuccinimide (NBS) or bromine (Br2) in the presence of catalysts. The reaction conditions are optimized to achieve high yields and purity of the desired product. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(difluoromethyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications in organic synthesis and materials science.

Scientific Research Applications

3-Bromo-5-(difluoromethyl)thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(difluoromethyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(difluoromethyl)thiophene-2-carboxylic acid is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis and materials science.

Properties

IUPAC Name

3-bromo-5-(difluoromethyl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2O2S/c7-2-1-3(5(8)9)12-4(2)6(10)11/h1,5H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAMFVDQEZZAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.